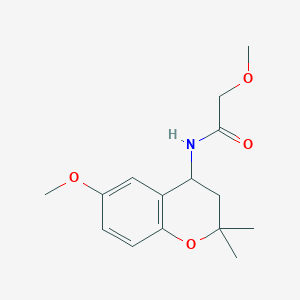![molecular formula C15H15FN4O3 B5316868 N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5316868.png)
N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide, also known as Compound A, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress. Additionally, N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A is its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs. Additionally, N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A has been shown to have a favorable safety profile in preclinical studies. However, one limitation of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A is its low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A. One area of interest is the development of new drugs based on the structure of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A and its potential applications in the treatment of inflammatory diseases and cancer. Finally, there is a need for studies to investigate the safety and efficacy of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A in human clinical trials.
Synthesemethoden
The synthesis of N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A is a multi-step process that involves the use of several reagents and solvents. The first step involves the preparation of 2-(2-fluorophenoxy)pyridine-3-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester in the presence of triethylamine to yield N-(tert-butoxycarbonyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycine methyl ester. This compound is then deprotected using trifluoroacetic acid to yield N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A.
Wissenschaftliche Forschungsanwendungen
N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological pathways, including the immune system, inflammation, and cancer. In particular, N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, making it a promising candidate for the treatment of inflammatory diseases. Additionally, N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide A has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3/c16-11-5-1-2-6-12(11)23-14-10(4-3-7-18-14)8-19-13(21)9-20-15(17)22/h1-7H,8-9H2,(H,19,21)(H3,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDCWCFNSTXKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)CNC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)
![N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)

![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5316819.png)
![2-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5316841.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5316842.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide](/img/structure/B5316871.png)
![methyl 2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5316874.png)
![[2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316879.png)